molecular formula C20H18N2O3S B298893 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Cat. No. B298893
M. Wt: 366.4 g/mol
InChI Key: FHCVEQJULLWZMS-AVZIYLOQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, also known as KPM-CB, is a novel compound that has been of great interest to researchers due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is not yet fully understood. However, it has been suggested that it may exert its effects through the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been found to have antioxidant properties, which may help protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is its potential as a new drug candidate for the treatment of cancer and inflammation. However, its limitations include its relatively low solubility in water, which may make it difficult to administer in certain forms, as well as the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid. These include:
1. Further studies to elucidate the exact mechanism of action of 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid.
2. Development of new formulations of 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid that improve its solubility and bioavailability.
3. Studies to evaluate the safety and efficacy of 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid in humans.
4. Investigation of the potential applications of 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid in other fields, such as neurodegenerative diseases and cardiovascular disorders.
5. Exploration of the use of 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is a novel compound that has shown great potential for the development of new drugs for the treatment of cancer and inflammation. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid and its applications in various fields.

Synthesis Methods

4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can be synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with 3-methyl-1,3-thiazolidine-2,4-dione, followed by the reaction of the resulting intermediate with propylamine and then with benzaldehyde. The final product is obtained through a reaction between the intermediate and 4-formylbenzoic acid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

Product Name

4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

4-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

InChI

InChI=1S/C20H18N2O3S/c1-2-12-22-18(23)17(13-14-8-10-15(11-9-14)19(24)25)26-20(22)21-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,24,25)/b17-13+,21-20?

InChI Key

FHCVEQJULLWZMS-AVZIYLOQSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=CC=CC=C3

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.